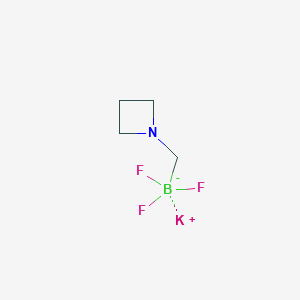

(氮杂环丁-1-基甲基)三氟硼酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Potassium trifluoroborates can be synthesized through various methods. One method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . Potassium halomethyltrifluoroborates can be prepared via an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Molecular Structure Analysis

The molecular structure of similar compounds like Potassium methyltrifluoroborate has been analyzed . The molecular formula for Potassium methyltrifluoroborate is CH3BF3K, with an average mass of 121.939 Da and a monoisotopic mass of 121.991699 Da .Chemical Reactions Analysis

Potassium trifluoroborates are involved in various chemical reactions. They are used as nucleophilic substrates in reactions such as the Suzuki-Miyaura cross-coupling . They can also undergo reactions with various electrophiles including electron-rich and electron-poor aryl bromides and chlorides .科学研究应用

功能化有机三氟硼酸盐的合成

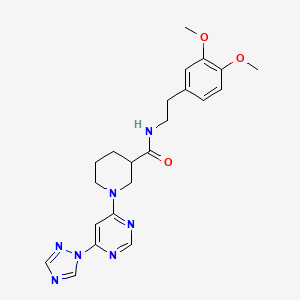

(氮杂环丁-1-基甲基)三氟硼酸钾在有机合成中具有重要意义,特别是在功能化有机三氟硼酸盐的制备中。Molander 和 Ham (2006) 证明了将相应的卤代化合物转化为叠氮烷基三氟硼酸钾,然后进行环加成反应生成有机-[1,2,3]-三唑-1-基-三氟硼酸盐。该方法促进了从卤代烷基三氟硼酸盐合成各种有机-[1,2,3]-三唑-1-基-三氟硼酸盐,展示了(氮杂环丁-1-基甲基)三氟硼酸钾在合成复杂有机分子中的多功能性(Molander & Ham, 2006)。

区域选择性环加成反应

Elwrfalli 等人(2019 年)探索了炔基三氟硼酸钾与 3-氮杂环丁酮的区域选择性环加成反应,表明在镍催化剂存在下,这些反应导致硼化二氢吡啶酮的形成,而没有碳硼键断裂。这突出了(氮杂环丁-1-基甲基)三氟硼酸钾衍生物在促进选择性有机合成反应中的潜力,进一步扩展了合成化学家的化学工具包(Elwrfalli 等人,2019 年)。

铃木-宫浦交叉偶联增强

高效交叉偶联方法学的发展受到三氟硼酸钾盐使用的显着影响。Molander 等人(2012 年)详细介绍了 1-(烷氧基/酰氧基)烷基三氟硼酸钾的合成,该化合物用于与芳基和杂芳基氯化物的钯催化铃木-宫浦反应,以生成受保护的仲醇。这项研究强调了(氮杂环丁-1-基甲基)三氟硼酸钾在实现保留醇官能团立体化学的立体选择性交叉偶联中的作用,标志着复杂有机分子合成的进步(Molander & Wisniewski, 2012)。

亲核氮杂硼烷结构单元

(氮杂环丁-1-基甲基)三氟硼酸钾衍生物还在氮杂硼烷的合成中找到了应用,氮杂硼烷是一类重要的化合物,在药物化学和材料科学中具有潜力。Amani 和 Molander (2015) 引入了 2-(三氟硼酸甲基)-2,1-硼氮杂萘作为钯催化的与(杂)芳基氯化物交叉偶联的亲核结构单元。该方法促进了各种假苄基(杂)芳基取代氮杂硼烷的生产,证明了(氮杂环丁-1-基甲基)三氟硼酸钾在合成结构多样且具有潜在生物活性的化合物中的效用(Amani & Molander, 2015)。

作用机制

安全和危害

While specific safety data for Potassium (azetidin-1-ylmethyl)trifluoroborate is not available, similar compounds like Potassium (trifluoromethyl)trifluoroborate are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation, and are harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Potassium trifluoroborates have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . Future research may focus on expanding the use of these reagents in various chemical reactions .

属性

IUPAC Name |

potassium;azetidin-1-ylmethyl(trifluoro)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3N.K/c6-5(7,8)4-9-2-1-3-9;/h1-4H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZDNEMWKCYHKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-chlorophenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2557425.png)

![N-{2-[2-(2-bromophenyl)acetamido]ethyl}prop-2-enamide](/img/structure/B2557435.png)

![1-(4-chlorophenyl)-3-[(E)-2-(3,4-dichlorophenyl)ethenyl]urea](/img/structure/B2557441.png)